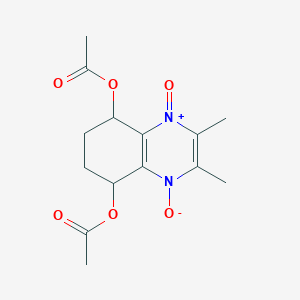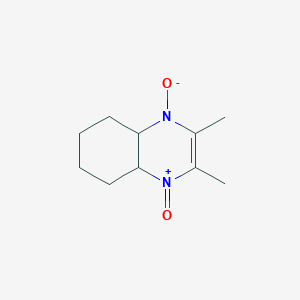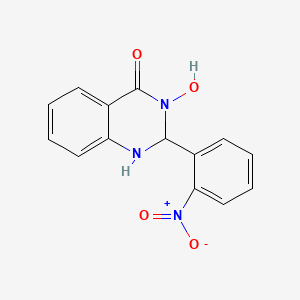![molecular formula C22H27ClN2O5 B5159293 N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been widely used in scientific research to study the endocannabinoid system. It was first synthesized in the 1980s by Pfizer researchers and has since been used in various studies to understand the mechanism of action of cannabinoids and their potential therapeutic effects.
作用機序
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide acts as a potent agonist of the CB1 receptor, binding to the receptor and activating downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. This compound also has some affinity for the CB2 receptor, which is found primarily in the immune system and may play a role in inflammation and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and mood. It has been used in studies to investigate the effects of cannabinoids on these processes and to explore their potential as therapeutic agents for conditions such as chronic pain, epilepsy, and anxiety.
実験室実験の利点と制限
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide in scientific research is its potency as a CB1 receptor agonist, which allows for the precise modulation of cannabinoid signaling pathways. However, this potency can also be a limitation, as high doses of this compound can have toxic effects on cells and tissues. Additionally, the use of synthetic cannabinoids such as this compound may not fully replicate the effects of endogenous cannabinoids, which can vary in their activity and specificity for different receptor subtypes.
将来の方向性
There are many potential future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more specific agonists and antagonists for the CB1 and CB2 receptors, which could have therapeutic applications for a wide range of conditions. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and the potential risks associated with their use. Finally, the use of synthetic cannabinoids in combination with other drugs or therapies may hold promise for the treatment of complex conditions such as chronic pain and epilepsy.
合成法
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-propionylaminobenzoic acid. This intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to form the final product, this compound. The synthesis is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of pure product.
科学的研究の応用
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic effects. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system and plays a role in pain perception, appetite regulation, and mood. This compound has been used in studies to investigate the effects of cannabinoids on these processes and to explore their potential as therapeutic agents for conditions such as chronic pain, epilepsy, and anxiety.
特性
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O5/c1-5-20(26)24-15-9-10-16(23)17(13-15)25-22(27)14-11-18(28-6-2)21(30-8-4)19(12-14)29-7-3/h9-13H,5-8H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAQEPFRKLYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)



![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)

![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
